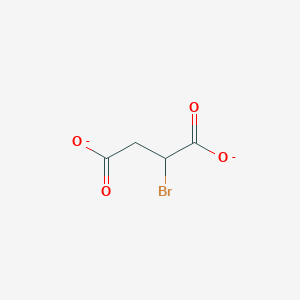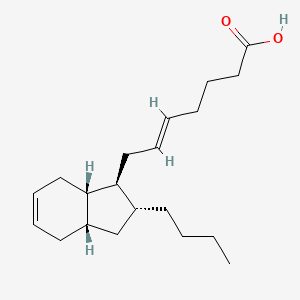
Resorufin-beta-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resorufin-beta-D-galactopyranoside is a chemical compound with the empirical formula C18H17NO8 and a molecular weight of 37533This compound is notable for its use as a fluorogenic substrate in biochemical assays, particularly for the detection of beta-galactosidase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Resorufin-beta-D-galactopyranoside is synthesized through a series of chemical reactions involving the coupling of resorufin with beta-D-galactopyranoside. The synthesis typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) and requires precise control of reaction conditions, including temperature and pH .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Resorufin-beta-D-galactopyranoside undergoes hydrolysis in the presence of beta-galactosidase, resulting in the formation of resorufin and galactose. This hydrolysis reaction is a key feature of its use as a fluorogenic substrate .
Common Reagents and Conditions
The hydrolysis reaction typically requires the enzyme beta-galactosidase and is conducted under mild conditions, such as physiological pH and temperature. The reaction is monitored using fluorescence detection, with excitation and emission wavelengths of 573 nm and 585 nm, respectively .
Major Products
The primary products of the hydrolysis reaction are resorufin, which is fluorescent, and galactose. The formation of resorufin is used as an indicator of beta-galactosidase activity in various biochemical assays .
Scientific Research Applications
Resorufin-beta-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a fluorogenic substrate in enzyme assays to study the activity of beta-galactosidase.
Biology: The compound is employed in cell biology to measure beta-galactosidase activity in live cells, tissues, and organisms.
Medicine: It is used in diagnostic assays to detect beta-galactosidase activity, which can be indicative of certain diseases or conditions.
Industry: The compound is utilized in high-throughput screening systems for drug discovery and development
Mechanism of Action
The mechanism of action of Resorufin-beta-D-galactopyranoside involves its hydrolysis by the enzyme beta-galactosidase. The enzyme cleaves the glycosidic bond between the resorufin and beta-D-galactopyranoside moieties, resulting in the release of fluorescent resorufin and galactose. This reaction is highly specific and sensitive, making it ideal for use in various biochemical assays .
Comparison with Similar Compounds
Resorufin-beta-D-galactopyranoside is unique in its high sensitivity and specificity as a fluorogenic substrate for beta-galactosidase. Similar compounds include:
4-Methylumbelliferyl beta-D-galactopyranoside: Another fluorogenic substrate used in beta-galactosidase assays, but with different fluorescence properties.
Phenyl-beta-D-galactopyranoside: A non-fluorogenic substrate used in colorimetric assays for beta-galactosidase activity.
Resorufin beta-D-glucopyranoside: A fluorogenic substrate for beta-glucosidase, used in similar applications but for a different enzyme .
Each of these compounds has its own unique properties and applications, but this compound stands out for its high fluorescence intensity and ease of use in various assay formats.
Properties
Molecular Formula |
C18H17NO8 |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
7-[(2S,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one |
InChI |
InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14?,15-,16+,17?,18+/m0/s1 |
InChI Key |
QULZFZMEBOATFS-USFGWYQBSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3C([C@@H]([C@H](C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 |
Synonyms |
esorufin galactopyranoside resorufin-beta-D-galactopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Azobis[n-(2-carboxyethyl)-2-methylpropionamidine] tetrahydrate](/img/structure/B1262318.png)
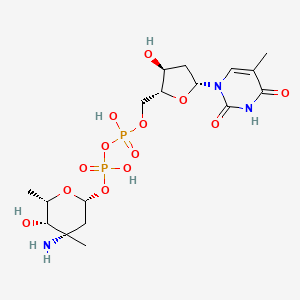
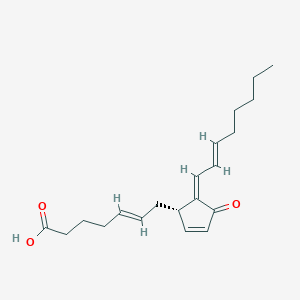
![(8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1262326.png)
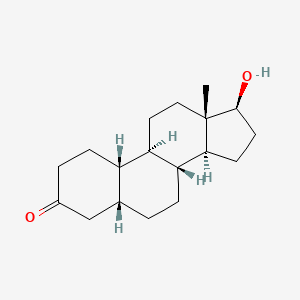


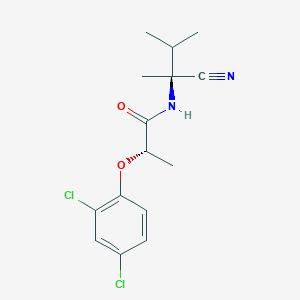

![methyl (9R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate](/img/structure/B1262334.png)
